molecular formula C9H8FNO B572160 7-Fluoro-6-methoxy-1H-indole CAS No. 1227561-86-5

7-Fluoro-6-methoxy-1H-indole

Cat. No.: B572160
CAS No.: 1227561-86-5
M. Wt: 165.167
InChI Key: YPKUQOIEALHHAG-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The addition of fluorine and methoxy groups to the indole structure can enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For 7-Fluoro-6-methoxy-1H-indole, the starting materials would include a fluorinated phenylhydrazine and a methoxy-substituted aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Nucleophilic substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives, while reduction could produce amine-substituted derivatives.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-1H-indole depends on its specific biological activity. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and nucleic acids . The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups, which can enhance its chemical stability and biological activity compared to other indole derivatives. The combination of these substituents can lead to improved pharmacokinetic properties and therapeutic potential.

Properties

IUPAC Name

7-fluoro-6-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUQOIEALHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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